N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorobenzyl group, a dimethylphenoxy group, and a pyridinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)propanamide typically involves multiple steps:
Formation of the Chlorobenzyl Intermediate: The starting material, 2-chlorobenzyl chloride, is reacted with a suitable nucleophile to form the chlorobenzyl intermediate.
Attachment of the Dimethylphenoxy Group: The chlorobenzyl intermediate is then reacted with 2,3-dimethylphenol under basic conditions to form the dimethylphenoxy derivative.
Formation of the Pyridinyl Group: The dimethylphenoxy derivative is further reacted with 2-pyridinecarboxylic acid or its derivatives to introduce the pyridinyl group.
Formation of the Propanamide Backbone: Finally, the intermediate is reacted with propanoyl chloride or propanoic acid under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzyl or pyridinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: It could be investigated as a potential drug candidate for various diseases.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)propanamide would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide: Similar structure but with an acetamide backbone.
N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)butanamide: Similar structure but with a butanamide backbone.
Uniqueness
N-(2-chlorobenzyl)-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)propanamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C23H23ClN2O2 |
---|---|
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2,3-dimethylphenoxy)-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C23H23ClN2O2/c1-16-9-8-12-21(17(16)2)28-18(3)23(27)26(22-13-6-7-14-25-22)15-19-10-4-5-11-20(19)24/h4-14,18H,15H2,1-3H3 |
InChI Key |
CAKUCRHUUBPGSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)N(CC2=CC=CC=C2Cl)C3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.